4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI)
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Overview
Description
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylphenyl ketone with a suitable dihydropyran precursor in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A structurally related compound with similar reactivity.
Ethylmaltol: Another pyranone derivative with applications in the food industry as a flavor enhancer.
Uniqueness
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-2-10-3-5-11(6-4-10)13-9-12(14)7-8-15-13/h3-8,13H,2,9H2,1H3 |
InChI Key |
FIPRDXYZRDTVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)C=CO2 |
Origin of Product |
United States |
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